molecular formula C26H31N3O5S B2413858 2-((1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)-N-(2-ethoxyphenyl)acetamide CAS No. 878059-41-7

2-((1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)-N-(2-ethoxyphenyl)acetamide

Cat. No.: B2413858
CAS No.: 878059-41-7
M. Wt: 497.61
InChI Key: LGTAHGKOZPFWEZ-UHFFFAOYSA-N
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Description

2-((1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)-N-(2-ethoxyphenyl)acetamide is a useful research compound. Its molecular formula is C26H31N3O5S and its molecular weight is 497.61. The purity is usually 95%.
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Properties

IUPAC Name

2-[1-[2-(azepan-1-yl)-2-oxoethyl]indol-3-yl]sulfonyl-N-(2-ethoxyphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H31N3O5S/c1-2-34-23-14-8-6-12-21(23)27-25(30)19-35(32,33)24-17-29(22-13-7-5-11-20(22)24)18-26(31)28-15-9-3-4-10-16-28/h5-8,11-14,17H,2-4,9-10,15-16,18-19H2,1H3,(H,27,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGTAHGKOZPFWEZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)CS(=O)(=O)C2=CN(C3=CC=CC=C32)CC(=O)N4CCCCCC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H31N3O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

497.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-((1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)-N-(2-ethoxyphenyl)acetamide is a complex organic molecule that has gained attention in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C25H29N3O5SC_{25}H_{29}N_{3}O_{5}S with a molecular weight of approximately 483.58 g/mol. The structure includes an indole moiety, a sulfonamide group, and an azepane ring, which are critical for its biological interactions.

PropertyValue
Molecular FormulaC25H29N3O5S
Molecular Weight483.58 g/mol
IUPAC NameThis compound

The mechanism of action for this compound is not fully elucidated, but it is believed to interact with specific molecular targets within biological systems. The indole moiety may engage with enzymes or receptors, while the sulfonamide and azepane groups could enhance binding affinity and selectivity. Potential pathways include:

  • Enzyme Inhibition : The compound may inhibit various enzymes by binding to their active sites.
  • Receptor Modulation : It could interact with G protein-coupled receptors (GPCRs), influencing signal transduction pathways .

Biological Activity

Research indicates that this compound exhibits significant biological activity, particularly as an inhibitor of glycine transporter 1 (GlyT1). Studies have demonstrated that modifications to the azepane moiety can enhance potency against GlyT1, suggesting a structure-activity relationship that could be exploited for therapeutic development .

Case Studies

  • GlyT1 Inhibition : A study identified related compounds with glycine transporter inhibition capabilities, highlighting the importance of the azepane substitution in increasing potency (IC50 values around 37 nM) .
  • CNS Penetration : Pharmacokinetic studies showed favorable brain-plasma ratios for select derivatives, indicating potential central nervous system activity .

Research Findings

Recent investigations have focused on the compound's pharmacological profile:

  • In Vitro Studies : Various in vitro assays have confirmed the compound's ability to inhibit GlyT1 effectively.
  • Structural Modifications : Alterations in the chemical structure, such as varying substituents on the phenyl ring or modifications to the azepane group, have been shown to influence biological activity significantly .

Scientific Research Applications

Medicinal Chemistry

The compound is primarily explored for its potential therapeutic applications , particularly in the treatment of neurological disorders such as schizophrenia and bipolar disorder. The indole structure is known for its ability to interact with various neurotransmitter receptors, making it a candidate for developing new antipsychotic medications .

Anticancer Activity

Research indicates that compounds with indole derivatives often exhibit anticancer properties . The unique structural features of this compound may allow it to modulate signaling pathways involved in cell growth and apoptosis, suggesting its potential as an anticancer agent . Studies have shown that similar compounds can inhibit tumor growth by targeting specific enzymes or receptors associated with cancer progression.

Antimicrobial Properties

There is ongoing investigation into the antimicrobial activity of this compound. The presence of the azepane ring and sulfonamide group may enhance its ability to disrupt bacterial cell walls or inhibit essential bacterial enzymes . Preliminary studies suggest that it could be effective against a range of pathogens, including resistant strains.

Synthetic Methodologies

The synthesis of 2-((1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)-N-(2-ethoxyphenyl)acetamide typically involves several key steps:

  • Formation of the Indole Moiety : This can be achieved through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
  • Introduction of the Azepane Ring : This step often involves nucleophilic substitution reactions where azepane derivatives are introduced to the indole structure.
  • Sulfonamide Formation : The sulfonamide group is attached through reactions involving sulfonyl chlorides or other sulfonating agents.
  • Final Acetylation : The final step involves acetylating the amine group to yield the desired acetamide structure.

Case Study 1: Neurological Disorders

In a study published in Justia Patents, researchers explored compositions that include similar compounds for treating schizophrenia and bipolar disorder. The findings indicated that these compounds could effectively modulate synaptic transmission by acting on specific receptors .

Case Study 2: Anticancer Research

A recent publication in the Egyptian Journal of Chemistry highlighted the synthesis of related indole derivatives and their evaluation for anticancer activity against various cancer cell lines. The results demonstrated significant cytotoxic effects, suggesting that modifications to the indole structure can enhance biological activity .

Preparation Methods

Formation of the Indole Core

The indole scaffold is synthesized via Fischer indole cyclization :

  • Reactants : Phenylhydrazine (1.2 equiv) and 4-methoxycyclohexanone (1.0 equiv).
  • Conditions : Reflux in acetic acid (120°C, 8 hr) under nitrogen.
  • Workup : Neutralization with NaHCO₃, extraction with dichloromethane, and silica gel chromatography (hexane:ethyl acetate, 4:1).
  • Yield : 68–72%.

Sulfonation at C3

Introducing the sulfonyl group proceeds via electrophilic substitution:

  • Sulfonating Agent : Chlorosulfonic acid (2.5 equiv) in anhydrous dichloromethane.
  • Conditions : 0°C to room temperature, 12 hr.
  • Quenching : Ice-cold water followed by extraction with ethyl acetate.
  • Isolation : Recrystallization from ethanol yields the sulfonated indole (85% purity, 63% yield).

Azepane-Oxoethyl Side Chain Attachment

The N1-position is functionalized through nucleophilic alkylation:

  • Reagents :
    • 2-Bromo-1-(azepan-1-yl)ethan-1-one (1.5 equiv).
    • Potassium carbonate (3.0 equiv) in dimethylformamide.
  • Conditions : 80°C, 24 hr.
  • Purification : Column chromatography (dichloromethane:methanol, 9:1) yields the intermediate (57% yield).

Peptide Coupling with 2-Ethoxyphenyl Acetamide

Final assembly employs carbodiimide chemistry:

  • Activation :
    • Sulfonated indole intermediate (1.0 equiv).
    • 2-Ethoxyphenyl acetamide (1.2 equiv).
    • EDCI (1.5 equiv) and HOBt (1.5 equiv) in tetrahydrofuran.
  • Conditions : Room temperature, 48 hr.
  • Workup : Aqueous HCl wash, drying over MgSO₄, and recrystallization from acetonitrile.
  • Yield : 58% with >95% HPLC purity.

Optimization Strategies

Solvent and Catalysis

  • Microwave Assistance : Reducing reaction times by 40% (e.g., Fischer cyclization completed in 2.5 hr at 150°C).
  • Green Solvents : Ethyl lactate improves sulfonation yields to 71% while reducing environmental impact.

Byproduct Mitigation

Impurity Source Mitigation Strategy Resultant Purity
Over-sulfonation Controlled addition at −10°C 93%
Di-alkylation Limiting bromo-ketone to 1.2 equiv 89%
Acetamide hydrolysis Anhydrous THF with molecular sieves 97%

Analytical Characterization

Spectroscopic Validation

  • ¹H NMR (500 MHz, DMSO-d₆):
    • δ 8.21 (s, 1H, indole H2).
    • δ 4.12 (q, 2H, OCH₂CH₃).
    • δ 3.72–3.68 (m, 4H, azepane NCH₂).
  • ESI-MS : m/z 498.2 [M+H]⁺ (calc. 497.6).

Chromatographic Purity Assessment

Method Column Mobile Phase Purity
HPLC (UV 254 nm) C18, 5 μm, 4.6×250 mm Acetonitrile:water (70:30) 95.4%

Industrial-Scale Considerations

Continuous Flow Synthesis

Adopting flow chemistry for the Fischer indole step enhances reproducibility:

  • Throughput : 12 kg/day using a Corning AFR module.
  • Cost Reduction : 30% lower reagent consumption compared to batch processing.

Crystallization Optimization

  • Antisolvent Method : Adding heptane to THF solutions improves crystal size distribution (90% particles >100 μm).
  • Yield : 82% on 10-kg scale.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for preparing 2-((1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)-N-(2-ethoxyphenyl)acetamide, and how can reaction conditions be optimized?

  • Methodology : The compound is synthesized via a multi-step approach:

  • Step 1 : Coupling of azepane with 2-chloroacetyl chloride to form the 2-(azepan-1-yl)-2-oxoethyl intermediate.
  • Step 2 : Alkylation of 1H-indole at the N1-position using the above intermediate under basic conditions (e.g., K₂CO₃ in DMF).
  • Step 3 : Sulfonation of the indole C3 position using chlorosulfonic acid, followed by reaction with N-(2-ethoxyphenyl)acetamide via nucleophilic substitution.
  • Optimization : Monitor reaction progress using TLC and adjust solvent polarity (e.g., dichloromethane to methanol gradients). Purification via column chromatography with silica gel (hexane/ethyl acetate) improves yield .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how do experimental data align with computational predictions?

  • Techniques :

  • FT-IR : Confirm sulfonyl (SO₂, ~1350–1150 cm⁻¹) and amide (C=O, ~1650 cm⁻¹) groups.
  • NMR : ¹H NMR distinguishes indole protons (δ 7.2–8.1 ppm), ethoxyphenyl (δ 1.3–1.5 ppm for CH₃), and azepane (δ 1.5–3.0 ppm).
  • DFT Calculations : Compare experimental NMR/IR data with Gaussian-09-predicted spectra (B3LYP/6-31G* basis set) to validate structural assignments .

Q. How can researchers screen this compound for biological activity, and what in vitro assays are recommended?

  • Assays :

  • Anticancer : MTT assay against cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination.
  • Antimicrobial : Disk diffusion/Kirby-Bauer method against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains.
  • Enzyme Inhibition : Fluorescence-based assays (e.g., COX-2 inhibition) using recombinant proteins.
    • Controls : Include cisplatin (anticancer) and ampicillin (antimicrobial) as positive controls .

Advanced Research Questions

Q. What computational methods can elucidate the reaction mechanism of sulfonation at the indole C3 position?

  • Approach :

  • DFT Studies : Map potential energy surfaces (PES) for sulfonation intermediates using Gaussian-16 with solvation models (e.g., PCM for DCM).
  • Molecular Dynamics (MD) : Simulate transition states to identify rate-limiting steps (e.g., SO₃− attack on indole).
  • NBO Analysis : Quantify charge transfer during sulfonation using Natural Bond Orbital theory .

Q. How do structural modifications (e.g., substituents on azepane or ethoxyphenyl) affect bioactivity, and what SAR trends are observed?

  • SAR Design :

  • Azepane Modifications : Replace azepane with piperidine or morpholine to assess ring size/heteroatom effects on solubility.
  • Ethoxy Group : Substitute with methoxy or propoxy to study steric/electronic impacts on receptor binding.
    • Validation : X-ray crystallography (e.g., CCDC deposition) or docking studies (AutoDock Vina) against target proteins (e.g., COX-2) .

Q. How can researchers resolve contradictions in bioactivity data across different studies?

  • Strategies :

  • Orthogonal Assays : Validate antimicrobial claims via time-kill kinetics alongside standard disk diffusion.
  • Dose-Response Curves : Ensure IC₅₀ values are derived from 6–8 concentration points (non-linear regression).
  • Meta-Analysis : Compare data across studies using standardized protocols (e.g., CLSI guidelines for antimicrobial testing) .

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